molecular formula C18H18ClNO2 B5762638 N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide

Cat. No. B5762638
M. Wt: 315.8 g/mol
InChI Key: VUVLYNIPXVCFHG-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as CM-157, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of acrylamide derivatives and has been extensively studied for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant genes. N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. It has also been shown to decrease the levels of inflammatory markers such as TNF-alpha and IL-6. Additionally, N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity. Additionally, it has been extensively studied in animal models and has shown promising results. However, there are also some limitations to using N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in laboratory experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the optimal dosage and administration route for N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide are still being investigated.
List of

Future Directions

1. Investigating the long-term effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on cognitive function and memory.
2. Studying the effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on other neurological disorders such as Parkinson's disease and Huntington's disease.
3. Investigating the optimal dosage and administration route for N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide.
4. Studying the effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on different cell types and tissues.
5. Investigating the potential of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide as a therapeutic agent for other diseases such as cancer and diabetes.
6. Studying the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in more detail.
7. Investigating the safety and toxicity of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in humans.
8. Studying the effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on aging-related processes.
9. Investigating the potential of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide as a dietary supplement.
10. Studying the effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on the gut microbiome.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is a complex process that involves several steps. The most commonly used method for synthesizing N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is the condensation reaction between 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with acryloyl chloride to obtain N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in high purity.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have shown that N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has anti-inflammatory, anti-oxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

(E)-N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-17-9-4-14(5-10-17)6-11-18(21)20-13-12-15-2-7-16(19)8-3-15/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVLYNIPXVCFHG-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.